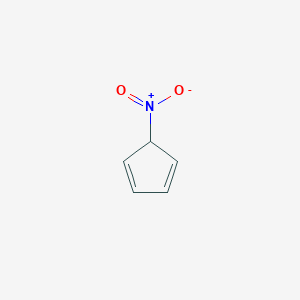![molecular formula C21H26O2 B14603374 [1,1'-Biphenyl]-4-yl nonanoate CAS No. 60508-31-8](/img/structure/B14603374.png)
[1,1'-Biphenyl]-4-yl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl nonanoate: is an organic compound that belongs to the ester class of chemicals It is characterized by a biphenyl group attached to a nonanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl nonanoate typically involves the esterification of 4-biphenylcarboxylic acid with nonanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl nonanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality [1,1’-Biphenyl]-4-yl nonanoate.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl nonanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of [1,1’-Biphenyl]-4-yl nonanoate can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The biphenyl group in [1,1’-Biphenyl]-4-yl nonanoate can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrated or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-yl nonanoate can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: [1,1’-Biphenyl]-4-yl nonanoate derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of perfumes and flavoring agents.
Chemical Manufacturing: It serves as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-yl nonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis, releasing the active biphenyl moiety. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-yl acetate: Similar structure but with a shorter ester chain.
[1,1’-Biphenyl]-4-yl butanoate: Another ester derivative with a different chain length.
[1,1’-Biphenyl]-4-yl hexanoate: A compound with a medium-length ester chain.
Uniqueness:
Chain Length: The nonanoate ester chain in [1,1’-Biphenyl]-4-yl nonanoate provides unique hydrophobic properties compared to shorter ester chains.
Chemical Stability: The longer ester chain contributes to the compound’s stability and resistance to hydrolysis.
Biological Activity: The specific chain length can influence the compound’s interaction with biological targets, potentially enhancing its therapeutic properties.
Propriétés
Numéro CAS |
60508-31-8 |
|---|---|
Formule moléculaire |
C21H26O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(4-phenylphenyl) nonanoate |
InChI |
InChI=1S/C21H26O2/c1-2-3-4-5-6-10-13-21(22)23-20-16-14-19(15-17-20)18-11-8-7-9-12-18/h7-9,11-12,14-17H,2-6,10,13H2,1H3 |
Clé InChI |
JFIOMVYHCVPMKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)


![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)


![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)


